5-Hydroperoxymethyluracil

説明

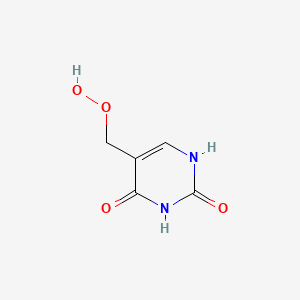

5-Hydroperoxymethyluracil is a reactive intermediate formed during oxidative damage to thymine in DNA. Hydroxyl radicals attack the methyl group of thymine, generating this compound as the most stable thymine hydroperoxide . This compound is highly unstable and decomposes spontaneously into two stable oxidation products: 5-formyluracil (5-foU) and 5-hydroxymethyluracil (5-hmU) . For instance, 5-foU is recognized as a mutagenic lesion that can mispair with adenine during replication, leading to G→T transversions . Enzymes such as DNA glycosylases (e.g., hNTH1, NEIL1, and SMUG1 in mammals) excise these lesions to maintain genomic integrity .

特性

CAS番号 |

33499-50-2 |

|---|---|

分子式 |

C5H6N2O4 |

分子量 |

158.11 g/mol |

IUPAC名 |

5-(hydroperoxymethyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C5H6N2O4/c8-4-3(2-11-10)1-6-5(9)7-4/h1,10H,2H2,(H2,6,7,8,9) |

InChIキー |

MXVRXIGBAGNOJF-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1)COO |

正規SMILES |

C1=C(C(=O)NC(=O)N1)COO |

他のCAS番号 |

33499-50-2 |

同義語 |

5-hydroperoxymethyluracil |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The oxidative degradation of thymine produces structurally related uracil derivatives. Below is a detailed comparison of 5-hydroperoxymethyluracil with its analogs, focusing on molecular properties, stability, biological activity, and repair mechanisms.

Table 1: Comparative Analysis of this compound and Related Compounds

Key Research Findings

Stability and Decomposition :

- This compound is transient and decomposes rapidly, unlike its stable derivatives 5-foU and 5-hmU .

- 5-foU persists in DNA and is more mutagenic than 5-hmU due to its ability to form mismatches .

Mutagenicity and Repair :

- 5-foU induces replication errors by pairing with adenine, whereas 5-hmU pairs correctly with adenine but may disrupt epigenetic regulation .

- Repair enzymes like SpNth1 in Schizosaccharomyces pombe efficiently excise 5-foU and 5-hmU, reducing mutagenesis .

Biological Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。